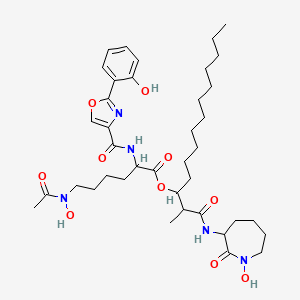

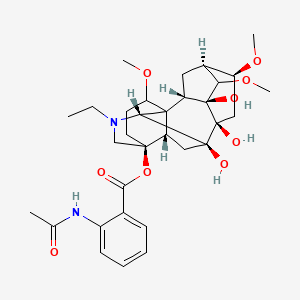

![molecular formula C23H32N2O6S B10820062 (2S)-2-[[1-[[(2S)-2-acetylsulfanyl-3-methylbutanoyl]amino]cyclopentanecarbonyl]amino]-3-(4-methoxyphenyl)propanoic acid](/img/structure/B10820062.png)

(2S)-2-[[1-[[(2S)-2-acetylsulfanyl-3-methylbutanoyl]amino]cyclopentanecarbonyl]amino]-3-(4-methoxyphenyl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

CGS-30440: is a small-molecule drug developed by Ciba-Geigy Corp. It acts as both an ACE inhibitor and a NEP inhibitor. These enzymes play crucial roles in regulating blood pressure and peptide metabolism.

Preparation Methods

Unfortunately, specific synthetic routes and reaction conditions for CGS-30440 are not widely documented. it was initially developed by Ciba-Geigy Corp., and its industrial production methods remain proprietary.

Chemical Reactions Analysis

Types of Reactions::

ACE Inhibition: CGS-30440 inhibits ACE, which prevents the conversion of angiotensin I to angiotensin II.

NEP Inhibition: As a NEP inhibitor, CGS-30440 blocks the breakdown of peptides, including natriuretic peptides.

Common Reagents and Conditions:: Specific reagents and conditions for CGS-30440 synthesis are not publicly available. its dual inhibition properties likely involve carefully designed chemical modifications.

Major Products:: The primary product of CGS-30440’s action is the inhibition of ACE and NEP, leading to improved blood pressure control and potential therapeutic benefits.

Scientific Research Applications

CGS-30440 has been studied in various contexts:

Hypertension: Its antihypertensive effects make it relevant for managing high blood pressure.

Congestive Heart Failure: By inhibiting ACE and NEP, CGS-30440 may alleviate heart failure symptoms.

Other Research Areas: While not extensively explored, its dual inhibition mechanism could have broader applications in cardiovascular research.

Mechanism of Action

CGS-30440’s mechanism involves:

ACE Inhibition: By blocking ACE, it reduces angiotensin II levels, leading to vasodilation and decreased blood pressure.

NEP Inhibition: By inhibiting NEP, it enhances natriuretic peptide activity, promoting diuresis and vasodilation.

Comparison with Similar Compounds

CGS-30440 stands out due to its dual ACE and NEP inhibition. Similar compounds include:

Benazepril: An ACE inhibitor without NEP inhibition.

Valsartan: An angiotensin II receptor blocker (ARB) that doesn’t inhibit NEP.

Properties

Molecular Formula |

C23H32N2O6S |

|---|---|

Molecular Weight |

464.6 g/mol |

IUPAC Name |

(2S)-2-[[1-[[(2S)-2-acetylsulfanyl-3-methylbutanoyl]amino]cyclopentanecarbonyl]amino]-3-(4-methoxyphenyl)propanoic acid |

InChI |

InChI=1S/C23H32N2O6S/c1-14(2)19(32-15(3)26)20(27)25-23(11-5-6-12-23)22(30)24-18(21(28)29)13-16-7-9-17(31-4)10-8-16/h7-10,14,18-19H,5-6,11-13H2,1-4H3,(H,24,30)(H,25,27)(H,28,29)/t18-,19-/m0/s1 |

InChI Key |

POVJRTWSWOOUQR-OALUTQOASA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NC1(CCCC1)C(=O)N[C@@H](CC2=CC=C(C=C2)OC)C(=O)O)SC(=O)C |

Canonical SMILES |

CC(C)C(C(=O)NC1(CCCC1)C(=O)NC(CC2=CC=C(C=C2)OC)C(=O)O)SC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

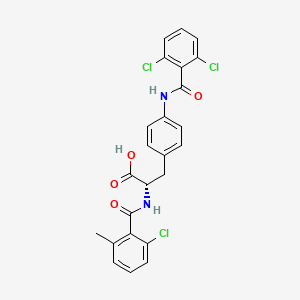

![N-cyclohexyl-3-[2-(3,4-dichlorophenyl)ethylamino]-N-[2-[[2-hydroxy-2-(3-oxo-4H-1,4-benzoxazin-8-yl)ethyl]amino]ethyl]propanamide](/img/structure/B10819991.png)

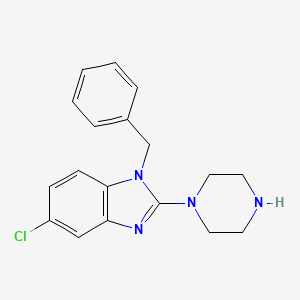

![4-(benzenesulfinylmethyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidin-4-ol](/img/structure/B10819995.png)

![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B10820012.png)

![[4-[(2S)-2-acetamido-3-[[1-[[(2S)-4-amino-1-[3-(2-hydroxynaphthalen-1-yl)propylamino]-1,4-dioxobutan-2-yl]carbamoyl]cyclohexyl]amino]-3-oxopropyl]phenyl]methylphosphonic acid](/img/structure/B10820017.png)

![N-cyclohexyl-3-[2-(3,4-dichlorophenyl)ethylamino]-N-[2-[[(2S)-2-hydroxy-2-(3-oxo-4H-1,4-benzoxazin-8-yl)ethyl]amino]ethyl]propanamide](/img/structure/B10820022.png)

![1,3-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B10820035.png)